molecular formula C10H24N4 B145938 1,4-Bis(3-aminopropyl)piperazine CAS No. 7209-38-3

1,4-Bis(3-aminopropyl)piperazine

Cat. No. B145938
CAS RN: 7209-38-3
M. Wt: 200.32 g/mol
InChI Key: XUSNPFGLKGCWGN-UHFFFAOYSA-N
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Description

1,4-Bis(3-aminopropyl)piperazine is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry, particularly as an antimalarial agent. The compound serves as a versatile linker or scaffold in the synthesis of various derivatives with biological activity. Its structure consists of a piperazine ring substituted at the 1 and 4 positions with 3-aminopropyl groups.

Synthesis Analysis

The synthesis of 1,4-bis(3-aminopropyl)piperazine derivatives has been achieved through various methods. For instance, a series of monoquinolines linked with a 1,4-bis(3-aminopropyl)piperazine moiety was synthesized to explore the relationship between chemical structure and antimalarial activity . Another approach involved the synthesis of bis(1,4-bis(3-aminopropyl)piperazine) derivatives, which were then evaluated for their antimalarial properties . Additionally, a method for synthesizing 1,4-bis(3-bromopropionyl)piperazine labeled with carbon-14 was described, showcasing the compound's utility in radiolabeled studies .

Molecular Structure Analysis

The molecular structure of 1,4-bis(3-aminopropyl)piperazine derivatives has been characterized using various techniques. For example, magneto-structural studies were conducted on a complex containing the 1,4-bis(3-aminopropyl)piperazine moiety, revealing its orthorhombic crystal system and the presence of hydrogen bonding contacts forming a three-dimensional network .

Chemical Reactions Analysis

1,4-Bis(3-aminopropyl)piperazine has been utilized as a key building block in the synthesis of diverse compounds with potential pharmacological activities. It has been used to create a wide range of functionalized 2-amino-3-cyano-4H-pyrans in aqueous media, with piperazine acting as a catalyst . Furthermore, it has been incorporated into bis(pyrazole-benzofuran) hybrids, which have shown potent bacterial biofilm inhibition and MurB enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis(3-aminopropyl)piperazine derivatives have been studied in relation to their biological activities. For instance, the antimalarial activity of these compounds was found to correlate with their predicted vacuolar accumulation ratios and their ability to inhibit beta-hematin formation . Additionally, the magnetic susceptibility and phase transition behavior of a 1,4-bis(3-aminopropyl)piperazine-containing complex were investigated, providing insights into its magnetic properties .

Scientific Research Applications

Antimalarial Research

1,4-Bis(3-aminopropyl)piperazine has been extensively studied for its antimalarial properties. Compounds based on this structure have shown significant antiplasmodial activity and are considered potential tools for identifying new antimalarial targets. These compounds have been effective against various Plasmodium falciparum strains and are instrumental in exploring new mechanisms of action against malaria (Deprez-Poulain & Melnyk, 2005) (Ryckebusch et al., 2005) (Ryckebusch et al., 2003).

Antibacterial Activity

Studies have demonstrated the potential of 1,4-bis(3-aminopropyl)piperazine derivatives in antibacterial applications. Schiff base compounds derived from this molecule have shown inhibitory effects against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2012) (Xu et al., 2018).

Chemical Synthesis and Characterization

1,4-Bis(3-aminopropyl)piperazine is a key component in the synthesis of various chemical compounds. Its versatility has been showcased in the creation of Schiff bases, which have been characterized using techniques like X-ray crystallography and spectroscopic methods (Balaban et al., 2008) (Xu et al., 2011).

Biological and Therapeutic Applications

Research indicates that 1,4-bis(3-aminopropyl)piperazine derivatives can act as inhibitors of biological targets like trypanothione reductase, which is significant in the study of diseases like Trypanosoma cruzi. This suggests its potential in developing new therapeutic agents (Bonnet et al., 2000).

Materials Chemistry

In the field of materials chemistry, 1,4-bis(3-aminopropyl)piperazine is utilized in the synthesis of complex materials with specific structural properties, such as selenogallates. These materials have potential applications in various industries (Xu et al., 2011).

Safety And Hazards

1,4-Bis(3-aminopropyl)piperazine is a corrosive material and a powerful irritant to skin, eyes, and mucous membranes . It is classified as causing severe skin burns and eye damage . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine
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InChI

InChI=1S/C10H24N4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12/h1-12H2
Source PubChem
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InChI Key

XUSNPFGLKGCWGN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)CCCN
Source PubChem
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Molecular Formula

C10H24N4
Record name BIS (AMINOPROPYL) PIPERAZINE
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DSSTOX Substance ID

DTXSID8022246
Record name 1,4-Piperazinedipropanamine
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Molecular Weight

200.32 g/mol
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Physical Description

Bis (aminopropyl) piperazine appears as a colorless liquid with a faint fishlike odor. Corosive to tissue. Burns, although requiring some effort to ignite. Produces toxic oxides of nitrogen during combustion., Liquid
Record name BIS (AMINOPROPYL) PIPERAZINE
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Record name 1,4-Piperazinedipropanamine
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Product Name

1,4-Bis(3-aminopropyl)piperazine

CAS RN

7209-38-3
Record name BIS (AMINOPROPYL) PIPERAZINE
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Record name 1,4-Bis(3′-aminopropyl)piperazine
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Record name 1,4-Piperazinedipropanamine
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Record name N,N'-bis(3-aminopropyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
842
Citations
WHCH Nguyen, A Henni - Journal of Chemical & Engineering …, 2020 - ACS Publications
This study focuses on determining the dissociation constants as well as other thermodynamic properties for four amines of importance in the area of CO 2 capture, namely, 1,4-bis(3-…
Number of citations: 12 pubs.acs.org
RB Xu, N Zhang, HY Zhou, SP Yang, YY Li… - Journal of Chemical …, 2012 - Springer
A new Schiff base, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine (BMBA), has been synthesized by the reaction of 1,4-bis(3-aminopropyl)piperazine and 4-…
Number of citations: 19 link.springer.com
A Ryckebusch, R Deprez-Poulain, L Maes… - Journal of medicinal …, 2003 - ACS Publications
Three series of monoquinolines consisting of a 1,4-bis(3-aminopropyl)piperazine linker and a large variety of terminal groups were synthesized. Our aim was to prove that in related …
Number of citations: 156 pubs.acs.org
A Ryckebusch, R Deprez-Poulain… - Bioorganic & medicinal …, 2003 - Elsevier
Synthesis and evaluation of the activity of a new family of 1,4-bis(3-aminopropyl)piperazine derivatives against a chloroquine-resistant strain of Plasmodium falciparum, and as …
Number of citations: 35 www.sciencedirect.com
MS Ragab, MR Shehata, MM Shoukry, M Haukka… - RSC …, 2022 - pubs.rsc.org
A novel Pd(II) double complex, [Pd(BAPP)][PdCl4], containing the 1,4-bis(3-aminopropyl)piperazine (BAPP) ligand is investigated. X-ray crystallography of a single crystal confirmed the …
Number of citations: 12 pubs.rsc.org
R Deprez-Poulain, P Melnyk - Combinatorial Chemistry & High …, 2005 - ingentaconnect.com
The purpose of this review is to provide an update on our work based on the 1,4-bis(3- aminopropyl)piperazine skeleton and how it allowed our group to validate a new target. After a …
Number of citations: 24 www.ingentaconnect.com
A Paşahan, S Köytepe, E Ekinci, T Seēkin - Polymer Bulletin, 2004 - Springer
A novel polyimide prepared from 1,4-bis(3-aminopropyl) piperazine and pyromellitic dianhydride (PMDA) was characterized by thermal, FTIR, GPC and microanalysis techniques. …
Number of citations: 24 link.springer.com
A Ryckebusch, MA Debreu-Fontaine, E Mouray… - Bioorganic & medicinal …, 2005 - Elsevier
Synthesis and evaluation of the activity of new N 1 -(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives against a chloroquine-resistant strain of Plasmodium falciparum …
Number of citations: 56 www.sciencedirect.com
AA El-Sherif, MR Shehata, MM Shoukry… - Bioinorganic Chemistry …, 2012 - hindawi.com
Thermodynamic parameters for protonation of 1,4-bis(3-aminopropyl)-piperazine (BAPP) and its metal complexation with some divalent metal ions were determined in aqueous solution …
Number of citations: 12 www.hindawi.com
SS Massoud, FA Mautner - Inorganic Chemistry Communications, 2004 - Elsevier
The complex [Cu(C 10 H 24 N 4 )(ClO 4 )]ClO 4 , where C 10 H 24 N 4 =1,4-bis(3-aminopropyl)piperazine was synthesized and characterized, and its molecular structure was …
Number of citations: 36 www.sciencedirect.com

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